molecular formula C6H11NO B3157326 3-Cyclopropylazetidin-3-ol CAS No. 848392-21-2

3-Cyclopropylazetidin-3-ol

Cat. No.: B3157326
CAS No.: 848392-21-2
M. Wt: 113.16
InChI Key: VOABPFRENHXUQX-UHFFFAOYSA-N
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Description

3-Cyclopropylazetidin-3-ol is a chemical compound with the molecular formula C6H11NO It is a four-membered azetidine ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1-benzhydryl-3-cyclopropyl-azetidin-3-ol under acidic conditions to yield the desired product . The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylazetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce different alcohol derivatives.

Scientific Research Applications

3-Cyclopropylazetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylazetidin-3-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl ring may play crucial roles in its interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring compound similar to 3-Cyclopropylazetidin-3-ol but without the cyclopropyl group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the azetidine ring structure.

    3-Hydroxyazetidine: Similar to this compound but without the cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the azetidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6(3-7-4-6)5-1-2-5/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOABPFRENHXUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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